molecular formula C17H22N4O2S B6972018 N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B6972018
M. Wt: 346.4 g/mol
InChI Key: QXNPHPXRMMSYFR-UHFFFAOYSA-N
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Description

N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12(2)21-15(3-7-18-21)17(23)20-8-4-14(5-9-20)19-16(22)13-6-10-24-11-13/h3,6-7,10-12,14H,4-5,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNPHPXRMMSYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N2CCC(CC2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an amide bond.

    Incorporation of the thiophene ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridyl derivative with similar applications.

    1,10-Phenanthroline: A tridentate ligand used in various chemical reactions.

Uniqueness

N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to its combination of three distinct ring systems (pyrazole, piperidine, and thiophene), which imparts specific chemical and biological properties not found in simpler compounds. This structural complexity allows for a broader range of interactions and applications in scientific research.

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